Dibenzoyl-L-tartaric acid

概要

説明

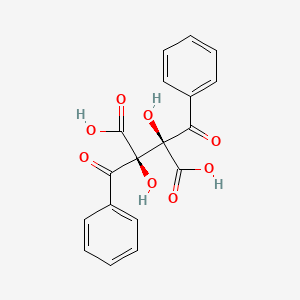

Dibenzoyl-L-tartaric acid (C₁₈H₁₄O₈, molecular weight 358.30) is a chiral carboxylic acid derivative of L-tartaric acid, where two benzoyl groups replace the hydroxyl hydrogen atoms at the 2 and 3 positions . It is widely utilized as a resolving agent for enantiomeric separation in pharmaceuticals and fine chemicals due to its high enantioselectivity and ability to form diastereomeric salts . The monohydrate form (CAS 62708-56-9) is commercially available as a white to yellowish powder with ≥99% optical purity . Its anhydrous counterpart, this compound anhydride (CAS 64339-95-3), is employed in catalytic pyrolysis and synthetic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Dibenzoyl-L-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction involves the use of copper sulfate as a catalyst and toluene as a solvent. The process includes the preparation of L-dibenzoyl tartaric anhydride, followed by hydrolysis to obtain the final product . The reaction mechanism is as follows:

- L-tartaric acid reacts with benzoyl chloride in the presence of copper sulfate and toluene.

- The resulting L-dibenzoyl tartaric anhydride is hydrolyzed with water and toluene to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high purity and yield, with a recovery ratio of over 95% . The use of recyclable solvents and catalysts makes the process cost-effective and environmentally friendly .

化学反応の分析

Benzoylation of L-Tartaric Acid

-

Reactants : L-Tartaric acid, benzoyl chloride, and benzotrichloride (or thionyl chloride).

-

Catalysts : Ferric chloride (FeCl₃) or copper sulfate (CuSO₄) .

-

Conditions :

-

Temperature: 120–130°C (optimal range).

-

Solvent: Tetrachloroethylene or toluene.

-

Reaction time: 4–24 hours.

-

Hydrolysis to DBTA

-

Reactants : Dibenzoyl-L-tartaric anhydride, water.

-

Conditions :

| Hydrolysis Example (ChemicalBook) |

|---|

| Input : 1211.7 kg anhydride, water, toluene. |

| Output : 1059.8 kg DBTA (yield: 97.2%, purity: 99.09%) . |

Reactions with Amines

DBTA undergoes aminolysis and hydrolysis to form tartrimides and amides, critical in synthesizing chiral intermediates.

Reaction with Benzylamine

-

Reactants : DBTA or its anhydride, benzylamine (1:1 molar ratio).

-

Conditions :

-

Solvent: Xylene or toluene.

-

Temperature: 140°C (reflux).

-

Time: 8–12 hours.

-

| Products and Yields |

|---|

| Monobenzoyl-N-benzyltartrimide : 41% yield (from anhydride). |

| Dibenzoyl-N-benzyltartrimide : Traces observed. |

| Byproduct : Benzoic acid (via hydrolysis of benzoyl groups) . |

Mechanistic Insight :

-

Formation of aminium salts (intermediate).

-

Conversion to monoamide and imide derivatives.

-

Hydrolysis dominates over aminolysis, leading to partial de-benzoylation .

Chiral Resolution via Diastereomeric Salt Formation

DBTA is widely used to resolve racemic mixtures by forming crystallizable diastereomeric salts.

Example: Resolution of α-Hydroxyphosphonates

-

Reactants : Racemic α-hydroxyphosphonate (rac-1 ), dibenzoyl-L-tartaric anhydride (d-Bz-L-TA ).

-

Catalyst : Bismuth triflate (Bi(OTf)₃, 15 mol%).

-

Conditions :

-

Solvent: CH₂Cl₂.

-

Temperature: Room temperature.

-

Time: 6 hours.

-

| Kinetic Resolution Results (ACS Omega) |

|---|

| Yield : 51% (mixture of 2 and 3 ). |

| Diastereomeric ratio (2:3) : 86:14. |

| Unreacted (S)-enantiomer : 83% ee . |

Key Observations :

-

Bi(OTf)₃ enhances reaction rate and selectivity.

-

Polar aprotic solvents (e.g., CH₂Cl₂) favor high diastereoselectivity.

Asymmetric Photoreactions

DBTA derivatives enable deracemization via photochemical pathways.

Photochemical Deracemization

-

Process :

Applications :

-

Production of enantiopure pharmaceuticals.

-

Sustainable alternative to traditional resolution methods.

Stability and Decomposition

DBTA exhibits thermal stability up to 150°C but degrades at higher temperatures.

Thermal Decomposition

-

Conditions : >150°C.

-

Products : Benzoic acid, CO₂, and char.

Comparative Reaction Data

Mechanistic Insights

-

Benzoylation : Proceeds via nucleophilic acyl substitution, with FeCl₃ activating benzoyl chloride.

-

Hydrolysis : Acid-catalyzed cleavage of the anhydride to dicarboxylic acid.

-

Aminolysis : Competitive pathways involving nucleophilic attack by amines vs. hydrolysis.

科学的研究の応用

Overview : As a chiral auxiliary, dibenzoyl-L-tartaric acid facilitates asymmetric synthesis, allowing chemists to create specific stereoisomers efficiently. This application is vital for synthesizing complex organic molecules used in drug development.

Data Insights : Research has shown that this compound can significantly enhance the yields of desired stereoisomers in various synthetic pathways. For example, its use in the synthesis of specific pharmaceuticals has been documented to improve both yield and stereoselectivity .

Food and Beverage Industry

Overview : In the food industry, this compound serves as a stabilizing agent and flavor enhancer. Its ability to improve the shelf life and sensory qualities of food products makes it a valuable additive.

Application Example : Studies have highlighted its use in stabilizing emulsions and enhancing flavor profiles in various beverages, which can lead to improved consumer acceptance and product longevity .

Analytical Chemistry

Overview : this compound is utilized in analytical methods such as chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control processes.

Research Findings : The compound has been shown to improve the resolution of analytes in chromatographic techniques, enhancing the accuracy and reliability of analytical results .

Research in Organic Chemistry

Overview : The compound plays a significant role as a reagent in organic synthesis reactions. It provides chemists with reliable methods to explore new compounds and reactions.

Case Study Insights : Various studies have demonstrated its utility in developing new synthetic pathways and improving reaction yields across different organic reactions .

作用機序

Dibenzoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic compounds. This process involves the selective interaction of the compound’s chiral centers with the enantiomers of the racemic mixture, leading to the formation of distinct crystalline complexes. These complexes can then be separated based on their differing solubilities and melting points .

類似化合物との比較

Comparison with Similar Compounds

Enantiomeric Pair: (+)-Dibenzoyl-D-Tartaric Acid

Key Findings :

- The L-enantiomer induces micron-scale aggregates and gels with (1R,2R)-TM, whereas the D-enantiomer remains in solution .

- NMR studies show significant upfield shifts (δ −0.071 to −0.170) for L-DBTA protons upon complexation, contrasting with minimal shifts for the D-form .

- Chiral HPLC separates L- and D-forms with retention times of 6.91 min and 7.78 min, respectively .

Di-p-Toluoyl Tartaric Acid Derivatives

| Property | This compound | L-Di-p-Toluoyl Tartaric Acid | References |

|---|---|---|---|

| Fluorescence Response | PL intensity enhanced by 281-fold | Comparable enhancement | |

| Structural Difference | Benzoyl groups | p-Toluoyl groups |

Key Findings :

- Both acids exhibit strong fluorescence with (1R,2R)-TM, but this compound achieves higher enantioselectivity due to optimal spatial matching .

Other Chiral Acids (Mandelic Acid, Malic Acid)

| Property | This compound | Mandelic Acid | Malic Acid | References |

|---|---|---|---|---|

| Enantioselectivity Ratio | IL/ID = 281 | IR/IS = 2.7 | IL/ID = 2.0 | |

| Application | Pharmaceutical resolution | Racemate separation | Food additives |

Key Findings :

- This compound outperforms mandelic and malic acids in enantioselective recognition due to its rigid benzoyl groups and stronger π-π interactions .

This compound Anhydride

Key Findings :

- The anhydride forms during catalytic pyrolysis of polystyrene (PS) and polyethylene terephthalate (PET) at 400–450°C .

Q & A

Basic Questions

Q. What are the primary applications of dibenzoyl-L-tartaric acid in chiral resolution, and what experimental protocols are recommended?

this compound is widely used to resolve racemic mixtures of amines and pharmaceuticals via diastereomeric salt formation. A standard protocol involves:

- Dissolving the racemic compound in a polar solvent (e.g., ethanol or isopropanol).

- Adding stoichiometric equivalents of this compound to form diastereomeric salts.

- Fractional crystallization at controlled temperatures (e.g., 80°C for dissolution, followed by slow cooling to 10°C for selective precipitation) .

- Filtering and washing the precipitated salt with cold solvent to isolate the enantiomerically pure compound (>98% enantiomeric excess, as confirmed by ¹H NMR with chiral solvating agents) .

Q. How do the monohydrate and anhydrous forms of this compound differ in experimental applications?

The monohydrate form (CAS 62708-56-9) is hygroscopic and typically used in aqueous or polar solvent systems due to its higher solubility, while the anhydrous form (CAS 64339-95-3) is preferred in non-polar solvents or high-temperature reactions (e.g., melt crystallization). Key considerations:

- Solubility : Monohydrate dissolves readily in ethanol (up to 50 g/L at 25°C), whereas the anhydrous form requires heating.

- Thermal Stability : Anhydrous form melts at 174°C, making it suitable for reactions requiring elevated temperatures .

Q. What analytical methods are recommended to validate the purity of this compound and its derivatives?

- ¹H NMR Spectroscopy : Detects enantiomeric purity using chiral shift reagents (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol), resolving split signals for racemic mixtures into singlets for pure enantiomers .

- HPLC with Chiral Columns : Utilizes cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers with resolution factors >1.5 .

- Melting Point Analysis : Monohydrate melts at 88–90°C; deviations indicate impurities .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray diffraction in enantiomeric purity assessment be resolved?

Discrepancies may arise due to residual solvent in NMR samples or crystal packing effects in X-ray data. Mitigation strategies:

- Cross-Validation : Compare ¹H NMR results with circular dichroism (CD) spectroscopy or polarimetry.

- Single-Crystal X-Ray Diffraction : Assigns absolute configuration (e.g., S-configuration confirmed for (+)-enantiomers via X-ray of dibenzoyl-D-tartrate salts) .

- Example: In a study on antihypertensives, NMR showed 98% purity, while X-ray resolved crystal structure ambiguities .

Q. What conditions optimize enantiomeric excess in large-scale resolutions using this compound?

Key parameters include:

- Solvent Selection : Isopropanol yields higher enantioselectivity than ethanol for bulky amines.

- Stoichiometry : 0.25 equivalents of this compound selectively precipitate the (R,R)-enantiomer, leaving the (S,S)-enantiomer in solution .

- Temperature Gradient : Gradual cooling (80°C → 10°C) improves crystal purity .

Q. How is this compound integrated into multi-step syntheses of complex molecules (e.g., melatonin analogues)?

It serves as both a resolving agent and acid catalyst. For example, in synthesizing ramelteon:

- Step 1 : Hydrogenation of a ketone intermediate.

- Step 2 : Salt formation with this compound to isolate the (8S)-enantiomer.

- Step 3 : Acid-catalyzed cyclization to form the indeno-furan core .

特性

分子式 |

C18H14O8 |

|---|---|

分子量 |

358.3 g/mol |

IUPAC名 |

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1 |

InChIキー |

OCQAXYHNMWVLRH-ROUUACIJSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

正規SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。